molecular formula C28H30N2O6S B2672803 2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-64-4

2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2672803
CAS No.: 452089-64-4
M. Wt: 522.62
InChI Key: MYGWNEVILRCWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups. It contains a benzo[de]isoquinoline-1,3(2H)-dione group, which is a type of quinoline, a class of compounds that often exhibit biological activity . The molecule also has a 4,5-dimethoxyphenethyl group and a 4-methylpiperidin-1-ylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using techniques such as NMR, MS, and FT-IR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be determined experimentally .

Scientific Research Applications

Potential as Serine Protease Inactivators

Compounds related to "2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione" have been investigated for their ability to inactivate serine proteases, including chymotrypsin. N-(sulfonyloxy)phthalimides and analogous benz[de]isoquinoline-diones act as suicide substrates, irreversibly modifying target proteases through a mechanism involving the enzyme-catalyzed opening of the heterocyclic ring, leading to Lossen rearrangement and the formation of a reactive isocyanate (Neumann & Gütschow, 1994).

Antimicrobial Activity

A study on novel sulfonamide derivatives carrying a similar structural motif demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds were synthesized from a precursor sharing structural similarities, indicating a potential for developing antimicrobial agents from this chemical framework (Ghorab et al., 2017).

Luminescent Properties and Photo-induced Electron Transfer

Research into piperazine-substituted naphthalimide compounds, which share structural features with the queried compound, focused on their luminescent properties and potential for photo-induced electron transfer (PET). These studies highlight the compound's utility in developing fluorescent probes and understanding PET mechanisms in molecular systems (Gan et al., 2003).

Chemical Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural analysis of compounds within the same chemical family, exploring efficient synthesis methods and the implications for developing novel pharmaceuticals and materials with unique properties. These efforts contribute to the broader understanding of the chemical behavior and potential applications of these compounds in various fields (Tsai et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, some related compounds have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Future Directions

Future research could involve further studying the biological activity of this compound, potentially leading to its use in medical applications. Additionally, modifications could be made to its structure in order to optimize its properties .

Properties

IUPAC Name

2-[2-[4,5-dimethoxy-2-(4-methylpiperidin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6S/c1-18-10-13-29(14-11-18)37(33,34)25-17-24(36-3)23(35-2)16-20(25)12-15-30-27(31)21-8-4-6-19-7-5-9-22(26(19)21)28(30)32/h4-9,16-18H,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGWNEVILRCWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.